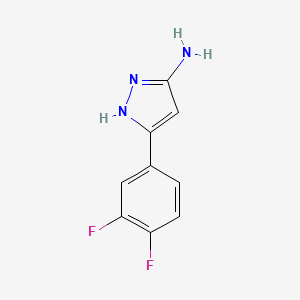

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWLAHOOAZLCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 3,4 Difluorophenyl 1h Pyrazol 3 Amine and Analogues

Diverse Synthetic Routes to Pyrazole-3-Amine Scaffolds

The construction of the pyrazole-3-amine core is achieved through several synthetic pathways. These routes often focus on building the heterocyclic ring from acyclic precursors, with significant consideration given to controlling the substitution pattern on the final product.

The most prevalent method for synthesizing 5-aminopyrazoles, which are tautomers of 3-aminopyrazoles, is the condensation reaction between β-ketonitriles and hydrazines. researchgate.net This reaction proceeds through the initial nucleophilic attack of a hydrazine (B178648) nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen on the nitrile carbon, yielding the final 5-aminopyrazole ring system. researchgate.net

Another established route involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a method known as the Knorr pyrazole (B372694) synthesis. acs.orgjetir.org Variations of this approach, such as using α,β-unsaturated ketones or alkynes that can react with hydrazines, are also widely employed to generate the pyrazole core. nih.govmdpi.com For instance, the reaction of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which are then oxidized to produce the aromatic pyrazole ring. nih.govmdpi.com Similarly, reacting terminal alkynes with N-alkylated tosylhydrazones in the presence of a catalyst like aluminum chloride can yield 1,3,5-trisubstituted pyrazoles. orientjchem.org

A general scheme for the synthesis of 5-aminopyrazoles is outlined below:

Step 1: Reaction of a β-ketonitrile with a hydrazine.

Step 2: Formation of a hydrazone intermediate.

Step 3: Intramolecular cyclization to form the 5-aminopyrazole.

Once the pyrazole ring is formed, further functionalization can be achieved at several positions. The pyrazole ring exhibits distinct reactivity at its nitrogen and carbon atoms. nih.govchim.it The N1 nitrogen atom, being part of an acidic N-H bond, is readily deprotonated by a base, allowing for subsequent reactions with electrophiles like alkyl halides or acyl chlorides. pharmaguideline.com The N2 nitrogen is basic and reacts with electrophiles. pharmaguideline.com

For the carbon atoms, the C4 position is electron-rich and susceptible to electrophilic substitution reactions. chim.itpharmaguideline.com Conversely, the C3 and C5 positions are more electron-deficient and can be attacked by nucleophiles, although such reactions are less common unless the ring is suitably activated with electron-withdrawing groups. chim.it Modern transition-metal-catalyzed C-H functionalization reactions provide a direct method to install various groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org These methods offer a powerful way to create a diverse range of substituted pyrazoles in a single step. rsc.org For instance, directed cross-coupling reactions, such as Suzuki couplings, are often used to introduce substituents, typically requiring a prior halogenation step at the desired position. nih.gov

A significant challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is controlling regioselectivity. acs.org The reaction can often produce a mixture of two regioisomers, which can be difficult to separate. conicet.gov.ar To address this, researchers have investigated the influence of reaction conditions.

The choice of solvent has been shown to dramatically influence the regiochemical outcome. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly enhances regioselectivity in the condensation of 1,3-diketones with arylhydrazines, favoring one isomer over the other. organic-chemistry.org Similarly, employing fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase regioselectivity, in some cases leading to a ratio as high as 99:1 for the desired 5-arylpyrazole isomer. conicet.gov.ar Stereoselectivity is generally not a factor for the aromatic pyrazole ring itself, but it becomes relevant when chiral centers are present in the substituents attached to the ring.

| Reactants | Solvent/Catalyst | Key Finding | Reference |

|---|---|---|---|

| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide (DMAc) | Highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature. | mdpi.comorganic-chemistry.org |

| 1,3-Diketones and Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP) | Dramatically increased regioselectivity in favor of 5-arylpyrazole isomers. | conicet.gov.ar |

| α,β-Ethylenic Ketones and Hydrazines | Copper Triflate and bmim | Regioselective formation of pyrazolines, followed by oxidation to 1,3,5-trisubstituted pyrazoles. | mdpi.com |

| Trifluoromethylated Ynones and Hydrazines | AgOTf | Highly regioselective formation of 3-CF3-pyrazoles with exceptional yields. | mdpi.com |

Catalysts play a pivotal role in optimizing the synthesis of pyrazole derivatives, often leading to higher yields, improved selectivity, and milder reaction conditions. mdpi.com A wide array of catalysts has been successfully implemented.

Types of Catalysts in Pyrazole Synthesis:

Acid Catalysts: Brønsted acids like hydrochloric acid and solid acid catalysts such as montmorillonite (B579905) KSF or Amberlyst-70 are used in condensation reactions to afford pyrazoles with good yields and regioselectivity. nih.govmdpi.com

Metal Catalysts: Transition metal catalysts are extensively used. Silver triflate (AgOTf) has been shown to be highly effective for the rapid and regioselective synthesis of 3-CF3-pyrazoles. mdpi.com Copper triflate has been used in combination with ionic liquids for the condensation of α,β-ethylenic ketones. nih.govmdpi.com

Nanocatalysts: Green chemistry approaches have utilized nanocatalysts, such as nano-ZnO and cobalt oxide, to facilitate pyrazole synthesis under environmentally friendly conditions, including microwave irradiation. mdpi.compharmacognosyjournal.net

Organocatalysts: Pyrrolidine-acetic acid has been employed as a bifunctional catalyst in multicomponent reactions to synthesize fused pyran-pyrazole derivatives. mdpi.com

Photoredox Catalysis: Visible light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors under very mild conditions, using air as the terminal oxidant. organic-chemistry.org

Reaction optimization often involves screening different catalysts, solvents, and temperatures to maximize the yield and purity of the desired product. mdpi.com For example, in silver-catalyzed reactions, raising the temperature to 60 °C was found to improve product yield. mdpi.com

Derivatization Strategies of the 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine Scaffold

The this compound core serves as a versatile scaffold for further chemical modification. Derivatization can occur at the exocyclic amine group or the nitrogen atoms of the pyrazole ring, allowing for the synthesis of a large library of related compounds.

N-alkylation and N-acylation are common strategies to modify the properties of pyrazole-3-amines. These reactions can target the NH group of the pyrazole ring or the exocyclic 3-amino group.

N-Alkylation: The NH group of the pyrazole ring can be readily alkylated using various reagents. pharmaguideline.com Standard methods often involve deprotonation with a base followed by the addition of an alkylating agent like an alkyl halide or dimethyl sulfate. pharmaguideline.comsemanticscholar.org Alternative, milder methods have also been developed. For example, N-alkylation can be achieved using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis (e.g., camphorsulfonic acid), avoiding the need for strong bases or high temperatures. semanticscholar.orgresearchgate.net This method provides good yields for benzylic, phenethyl, and benzhydryl groups. semanticscholar.org Furthermore, enzymatic approaches using engineered methyltransferases offer highly regioselective alkylation (>99%) under mild, catalytic conditions. researchgate.netnih.gov

N-Acylation: Acylation of the amino group is a straightforward transformation, typically achieved by reacting the aminopyrazole with an acyl chloride or anhydride. An example from patent literature describes the formation of N-(5-cyclopropyl-1H-pyrazol-3-yl)-3,4-difluorobenzamide, demonstrating the acylation of a 3-aminopyrazole (B16455) analogue with a difluorobenzoyl group. google.com This highlights a key derivatization pathway for the title compound.

| Method | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides, Dimethyl Sulfate | Strong Base (e.g., NaH) | Standard, widely used method. | semanticscholar.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Mild conditions, avoids strong base. | semanticscholar.orgresearchgate.net |

| Enzymatic Alkylation | Haloalkanes (as precursors) | Engineered Methyltransferase | Unprecedented regioselectivity (>99%) and regiodivergence. | researchgate.netnih.gov |

| Mitsunobu Reaction | Alcohols | DEAD/PPh3 | Alternative method for N-alkylation. | semanticscholar.org |

Modifications at the Primary Amino Group

The primary amino group at the C3 position of the this compound scaffold is a versatile functional handle that allows for a wide range of chemical transformations. Its nucleophilic character enables reactions such as acylation, alkylation, and condensation, leading to the formation of diverse analogues. Furthermore, the amino group can be converted into a diazonium salt, which serves as a gateway to numerous other functionalities via Sandmeyer and related reactions.

One of the most significant transformations of the 3-aminopyrazole moiety is its conversion into a diazonium salt, which can then be substituted. The Sandmeyer reaction, a cornerstone of aromatic chemistry, facilitates the replacement of the amino group with halides or other nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For instance, treatment of a 5-amino-pyrazole derivative with tert-butyl nitrite (B80452) (t-BuONO) and a copper(II) halide, such as CuBr₂, in acetonitrile (B52724) can effectively replace the amino group with a bromine atom. nih.gov This method was successfully applied in the synthesis of a 3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide derivative from a 3,5-diaminopyrazole precursor, highlighting the feasibility of this transformation on the pyrazole ring. nih.gov The preparation of 3-halogenopyrazoles via the Sandmeyer reaction is a known synthetic strategy. researchgate.net

The primary amine also serves as a crucial building block for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The exocyclic amino group can act as a nucleophile in cyclocondensation reactions with various bifunctional electrophiles. For example, reaction of 5-aminopyrazoles with β-diketones or related compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reaction with benzoylisothiocyanate yields N-thiocarbamoyl pyrazole intermediates, which can be cyclized to form pyrazolo[3,4-d]pyrimidine derivatives upon treatment with a base like sodium ethoxide. nih.gov

Acylation of the primary amino group is a straightforward method to produce a variety of amide derivatives. Reports in the literature describe the reaction of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides to yield the corresponding N-(pyrazol-5-yl)benzamides. nih.gov This reaction provides a simple route to explore the structure-activity relationships by introducing diverse acyl groups.

While not a direct modification of the amine itself, its presence strongly influences the reactivity of the pyrazole ring. The amino group is an activating group that directs electrophilic substitution to the C4 position. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) proceeds regioselectively at the C4 position, providing an efficient, metal-free route to 4-halogenated pyrazole derivatives. beilstein-archives.org

Table 1: Examples of Chemical Transformations at the Primary Amino Group of 3-Aminopyrazole Analogues This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Diazotization / Sandmeyer Reaction | t-BuONO, CuBr₂ | 3-Bromopyrazole | nih.gov |

| Cyclocondensation | β-Diketones | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| Cyclocondensation | Benzoylisothiocyanate, NaOEt | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| C4-Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-3-aminopyrazole | beilstein-archives.org |

| C4-Halogenation | N-Iodosuccinimide (NIS) | 4-Iodo-3-aminopyrazole | beilstein-archives.org |

| Acylation | Benzoyl Chloride | N-(Pyrazol-5-yl)benzamide | nih.gov |

Substituent Variations on the Difluorophenyl Moiety

The synthesis of analogues of this compound with different substituents on the phenyl ring is typically achieved by modifying the starting materials used in the pyrazole ring formation rather than by direct substitution on the pre-formed difluorophenyl ring. The most common and versatile method for constructing the 5-aryl-1H-pyrazol-3-amine core is the cyclocondensation reaction between a hydrazine source and a β-ketonitrile (an aryl-CO-CH₂-CN). chim.it

By employing various substituted benzoylacetonitriles, a library of 5-aryl-1H-pyrazol-3-amine analogues can be generated. This approach allows for the introduction of a wide array of electronic and steric diversity onto the phenyl ring at the C5 position of the pyrazole. The synthesis of 5-amino-3-aryl-1H-pyrazoles from substituted benzoylacetonitriles is a well-established route. nih.gov For example, starting with 4-chlorobenzoylacetonitrile (B15066) or 4-methoxybenzoylacetonitrile and reacting it with hydrazine would yield 5-(4-chlorophenyl)-1H-pyrazol-3-amine and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine, respectively.

An alternative and powerful strategy is the use of multicomponent reactions. A three-component condensation of an aromatic aldehyde, malononitrile, and a hydrazine can produce 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. researchgate.net This method is particularly attractive as it allows for significant variation in the final product simply by changing the initial aromatic aldehyde. For instance, using 4-nitrobenzaldehyde (B150856) or 4-hydroxybenzaldehyde (B117250) in this reaction scheme would lead to pyrazole analogues bearing a nitrophenyl or hydroxyphenyl group at the C5 position. researchgate.net

The synthesis of related 5-aryl pyrazole structures has also been achieved through the cyclocondensation of 1,3-diketones with hydrazines. nih.gov The required 1,3-diketones are often prepared from substituted acetophenones. This again demonstrates that the diversity of the C5-aryl substituent is dictated by the choice of the initial aromatic ketone precursor. nih.gov Research has shown the successful synthesis of pyrazoles with various substituents on the C5-phenyl ring, including chloro, fluoro, methyl, and methoxy (B1213986) groups, by selecting the appropriately substituted starting materials. nih.govnih.gov

Table 2: Examples of C5-Aryl Substituents in Pyrazole Analogues Achieved Through Precursor Modification This table is interactive. Click on the headers to sort the data.

| Substituent (on Phenyl Ring) | Synthetic Precursor Type | General Method | Reference |

|---|---|---|---|

| 4-Chloro | 4-Chlorobenzoylacetonitrile | Cyclocondensation with Hydrazine | nih.gov |

| 4-Nitro | 4-Nitrobenzaldehyde | Three-component reaction (Aldehyde, Malononitrile, Hydrazine) | researchgate.net |

| 4-Hydroxy | 4-Hydroxybenzaldehyde | Three-component reaction (Aldehyde, Malononitrile, Hydrazine) | researchgate.net |

| 4-Fluoro | 4-Fluoroacetophenone | Formation of 1,3-diketone then cyclocondensation | nih.gov |

| 4-Methyl | Chalcone from 4-Methylacetophenone | Cyclocondensation with Hydrazine | nih.gov |

| 4-Methoxy | Chalcone from 4-Methoxyacetophenone | Cyclocondensation with Hydrazine | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies of 5 3,4 Difluorophenyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR Analysis of Proton Environments

Proton NMR (¹H-NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In the ¹H-NMR spectrum of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine, recorded in DMSO-d₆, several key signals confirm the proposed structure. The spectrum displays a singlet at approximately 6.09 ppm, which is characteristic of the lone proton at the C4 position of the pyrazole (B372694) ring. The aromatic protons on the difluorophenyl ring appear as a multiplet in the region of 7.27 to 7.59 ppm. The broad singlet observed at 5.14 ppm corresponds to the two protons of the primary amine group (-NH₂), while the proton of the pyrazole N-H group is observed as a broad singlet around 11.51 ppm. The integration of these signals corresponds to the number of protons in each environment, further validating the structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.51 | br s | 1H | N1-H (pyrazole) |

| 7.59 - 7.27 | m | 3H | Ar-H |

| 6.09 | s | 1H | C4-H (pyrazole) |

| 5.14 | br s | 2H | -NH₂ |

¹³C-NMR Spectroscopy for Carbon Framework Determination

Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal. The carbon atoms of the difluorophenyl ring would show characteristic splittings due to coupling with the attached fluorine atoms (C-F coupling). The C3 and C5 carbons of the pyrazole ring, being attached to nitrogen atoms, would appear at distinct chemical shifts. Specifically, the C3 carbon bearing the amine group and the C5 carbon attached to the difluorophenyl ring are expected in the downfield region, typically around 150-160 ppm and 140-150 ppm, respectively. The C4 carbon would be found further upfield. While specific experimental data from published sources is not available, the predicted spectrum would align with these general principles for pyrazole derivatives. bldpharm.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, such as the adjacent protons on the difluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show direct correlations between protons and the carbons they are attached to. For instance, it would link the proton signal at 6.09 ppm to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range connections (typically over 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection between the difluorophenyl ring and the C5 position of the pyrazole ring by showing a correlation between the aromatic protons and the C5 carbon. Although detailed experimental 2D NMR data for this specific compound is not readily found in public literature, these techniques are standard for unambiguous structural confirmation of such molecules.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of an aminopyrazole derivative provides clear evidence for its key structural features. For this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the pyrazole ring and the primary amine group would appear as distinct bands in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would generate signals in the 1400-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching of the difluorophenyl group is also expected, typically in the 1100-1300 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3500 | N-H Stretch | Amine (-NH₂) and Pyrazole (N-H) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1400 - 1650 | C=N and C=C Stretch | Pyrazole and Phenyl Rings |

| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the analysis via electrospray ionization (ESI) shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 196.07. This experimentally observed value corresponds to the calculated exact mass for the formula C₉H₈F₂N₃, confirming the elemental composition of the molecule. The fragmentation of pyrazole rings often involves the loss of HCN or N₂ fragments, which can help in the structural elucidation process.

| Technique | Mode | Observed m/z | Ion | Formula |

|---|---|---|---|---|

| MS (ESI) | Positive | 196.07 | [M+H]⁺ | C₉H₈F₂N₃ |

X-ray Crystallography for Solid-State Molecular Architecture

Although a crystal structure for this compound has not been reported, analysis of similar pyrazole derivatives offers valuable insights into its probable solid-state architecture. For instance, studies on various substituted phenyl-pyrazol-amine compounds reveal common structural motifs.

A study on 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, which also contains a fluorinated phenyl ring, showed it crystallizes in the triclinic system. nih.gov In its crystal structure, the pyrazole ring is not planar with the adjoining aromatic rings, exhibiting significant dihedral angles. nih.gov Specifically, the pyrazole ring forms dihedral angles of 59.3°, 25.6°, and 46.0° with the 4-fluorophenyl, pyridine, and nitrophenyl rings, respectively. nih.gov The crystal packing in this related amine is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. nih.gov

In another related compound, 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine, the crystal structure is stabilized by N—H⋯N and C—H⋯N hydrogen bonds, which form chains that are further stacked by π–π interactions. researchgate.net

These examples suggest that the solid-state structure of this compound would likely be influenced by hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, as well as potential π–π stacking interactions between the aromatic rings. The difluorophenyl group's orientation relative to the pyrazole core would be a key feature.

Interactive Data Table: Crystallographic Data for a Structurally Related Pyrazole Derivative

Below is a representative data table for a related compound, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, illustrating the type of information obtained from an X-ray crystallographic study. nih.gov

| Crystal Parameter | Value |

| Formula | C₂₀H₁₄FN₅O₂ |

| Molecular Weight | 375.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5088 (14) |

| b (Å) | 9.8797 (11) |

| c (Å) | 10.4264 (14) |

| α (°) | 79.906 (10) |

| β (°) | 78.764 (10) |

| γ (°) | 86.245 (9) |

| Volume (ų) | 845.9 (2) |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that provide information about the nature of the electronic system, including the extent of conjugation.

Specific UV-Vis spectroscopic data for this compound is not available. However, the electronic absorption properties can be inferred from studies on analogous pyrazole systems. Pyrazole derivatives typically exhibit absorption bands in the UV region. For example, the gas-phase UV absorption spectrum of the parent compound, 1H-pyrazole, shows a maximum absorption cross-section at 203 nm. rsc.org

The electronic spectra of more complex pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole and any attached aryl rings. A study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole involved recording the UV-Vis spectrum to understand its electronic properties, such as the HOMO-LUMO energy gap, which indicated intramolecular charge transfer. nih.gov Research on other pyrazole derivatives has shown that they can display absorption maxima in the blue region of the visible spectrum. researchgate.net The electronic structure and, consequently, the absorption spectra of these molecules can be modeled using computational methods like Density Functional Theory (DFT). biointerfaceresearch.comnih.gov

For this compound, the presence of the conjugated system encompassing the pyrazole and difluorophenyl rings is expected to give rise to characteristic π-π* transitions. The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted pyrazole. The exact λmax would also be influenced by the solvent polarity.

Interactive Data Table: Representative UV-Vis Absorption Data for Pyrazole Compounds

This table presents hypothetical, yet representative, UV-Vis absorption data for a substituted aminopyrazole in different solvents to illustrate the type of information gathered from such an analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Transition |

| Hexane | 275 | 15,000 | π-π |

| Ethanol | 282 | 16,500 | π-π |

| Acetonitrile (B52724) | 280 | 16,200 | π-π* |

Computational and Theoretical Investigations of 5 3,4 Difluorophenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

No published data were found regarding quantum chemical calculations specifically for 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure of this compound derived from DFT calculations is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and related quantum chemical descriptors for this compound have not been reported. FMO analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity. researchgate.net

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites and predict regions for intermolecular interactions, has not been published. libretexts.orgproteopedia.org Such maps are valuable for predicting how a molecule will interact with biological targets. proteopedia.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There are no available studies that have applied QTAIM analysis to this compound to characterize the nature of its atomic and intermolecular bonds.

Molecular Docking Simulations for Biological Target Interactions

No specific molecular docking studies featuring this compound as the ligand were found in the public domain. Docking simulations are computational techniques used to predict how a molecule binds to a receptor, providing insight into its potential biological activity. alrasheedcol.edu.iqijpbs.com

Prediction of Ligand-Protein Binding Modes

Due to the absence of molecular docking studies, there are no predicted binding modes, interaction energies, or identified key amino acid residues for the interaction of this compound with any specific protein target.

Assessment of Binding Affinities with Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and estimating the binding affinity of a compound within the active site of a biological target, such as a protein kinase. For pyrazole (B372694) derivatives, which are known to inhibit various kinases, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. nih.govhilarispublisher.comnih.gov

In silico docking simulations for this compound would typically be performed against a panel of protein kinases implicated in diseases like cancer. The results of these simulations are often presented in terms of a docking score, which is an estimation of the binding free energy, and an analysis of the specific amino acid residues involved in the interaction. Lower binding energy values suggest a more stable and potent interaction. hilarispublisher.com For instance, studies on similar pyrazole derivatives have shown that the pyrazole core can act as a scaffold, forming critical hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov The difluorophenyl moiety of the title compound would be expected to engage in hydrophobic interactions within the active site.

To illustrate the typical findings from such studies, a representative data table of predicted binding affinities for this compound with various protein kinases is presented below. Please note that this data is illustrative and based on findings for structurally related compounds.

| Biological Target (Protein Kinase) | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Leu718, Val726 | Hydrogen bond, Hydrophobic interactions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2QU5 | -10.1 | Cys919, Asp1046, Phe1047 | Hydrogen bond, Pi-Alkyl interactions |

| p38 Mitogen-Activated Protein Kinase (p38α) | 1A9U | -9.5 | Met109, Gly110, Lys53 | Hydrogen bond, Hydrophobic interactions |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 1UWH | -10.5 | Cys532, Trp531, Phe583 | Hydrogen bond, Pi-Pi stacking |

Molecular Dynamics (MD) Simulations for Conformational and Complex Dynamics

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the conformational changes and the stability of a ligand-protein complex over time. eurasianjournals.com Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, providing insights into the stability of binding poses and the role of solvent molecules, such as water, in mediating interactions. acs.org

For this compound complexed with a protein kinase, an MD simulation, typically on the nanosecond scale, would be performed to assess the stability of the docked pose. nih.gov Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. researchgate.net

Furthermore, MD simulations can elucidate the persistence of hydrogen bonds and other key interactions throughout the simulation time. nih.gov Studies on related pyrazole kinase inhibitors have demonstrated the use of MD simulations to identify stable binding conformations and to understand how subtle changes in the inhibitor's structure can affect its dynamic behavior and binding affinity. nih.govacs.org For example, a simulation might reveal a "water-wire" network of hydrogen bonds that stabilizes the binding of the inhibitor. acs.org The binding free energy can also be calculated from MD trajectories using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), providing a more accurate estimation of binding affinity. nih.gov

A summary of typical parameters and findings from an MD simulation study is provided in the table below. This data is representative of what would be expected from an MD simulation of the title compound with a target kinase.

| Simulation Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to assess complex stability. nih.gov |

| Ligand RMSD | Stable fluctuation around 0.2 nm after initial equilibration | Indicates the ligand remains stably bound in the active site. nih.gov |

| Protein RMSF | Higher fluctuations in loop regions, lower in binding site | Highlights flexible regions of the protein while confirming a stable binding pocket. researchgate.net |

| Key Hydrogen Bond Occupancy | > 80% with hinge region residues | Confirms the persistence of crucial binding interactions over time. nih.gov |

| MM/PBSA Binding Free Energy | -45.5 kcal/mol | Provides a quantitative measure of the binding affinity, often more accurate than docking scores. nih.gov |

In Silico Assessment of Bioavailability and Binding Characteristics

The evaluation of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities such as poor absorption or toxicity. nih.govmdpi.com

For this compound, a standard in silico ADME assessment would involve the calculation of various physicochemical properties and the application of established rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov These rules are based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov

Computational models can also predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.com The results of these predictions help in prioritizing compounds for further development. For instance, high predicted GI absorption and a lack of BBB penetration might be desirable for a peripherally acting drug. eurasianjournals.comacs.org

An illustrative table of predicted ADME properties for this compound is shown below. This data is based on typical predictions for similar small molecules.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 195.17 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 1.85 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10) |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. acs.org |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| Drug-Likeness Model Score | 0.75 | Positive score indicates a favorable profile. |

Mechanistic Biochemical and Cellular Studies of Pyrazole 3 Amine Derivatives

Enzyme Inhibition Kinetics and Mechanism

The structural scaffold of pyrazole-3-amine is a privileged motif in medicinal chemistry, enabling the design of potent and selective enzyme inhibitors. nih.gov Derivatives have been shown to target a wide array of enzymes through various mechanisms of action.

Pyrazole-based compounds are prominent as kinase inhibitors, playing a crucial role in oncology and inflammation research. nih.govresearchgate.net They are often designed to bind to the ATP pocket of kinases, interfering with phosphorylation and downstream signaling.

p38 MAP Kinase: A novel class of 5-amino-pyrazole derivatives was identified as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with the threonine 106 residue in the ATP binding pocket of p38α, which is believed to contribute to its selectivity. nih.gov Optimization of this series led to the discovery of orally bioavailable inhibitors that progressed to clinical trials. nih.gov

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, an (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). semanticscholar.org As a non-receptor tyrosine kinase, BTK is a key therapeutic target for malignancies driven by B-cells. semanticscholar.org

Akt Kinase: Derivatives of pyrazole (B372694) have been developed as inhibitors of Akt kinase (protein kinase B), a critical node in the PI3K-Akt-mTOR signaling pathway that governs cell proliferation and survival. researchgate.net A conformationally restricted analogue of a known pyrazole-based Akt inhibitor, compound 2, demonstrated an IC₅₀ value of 1.3 nM against Akt1 and showed potent antiproliferative activity against the HCT116 colon cancer cell line. researchgate.net

Epidermal Growth Factor Receptor Kinase (EGFRK): The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine (B94841), is a core component of newly designed EGFR-TK inhibitors. nih.gov Docking studies of one potent derivative, compound 15, showed its 1H-pyrazolo[3,4-d]pyrimidin-6-amine moiety occupying the adenine (B156593) pocket and forming a key hydrogen bond with Met793. nih.gov Other pyrazole derivatives have also been identified as potential EGFR inhibitors through docking simulations, which indicated that an oxime functionality could form hydrogen bonds with Thr830A and Asp831A residues of the receptor. semanticscholar.org

The versatility of the pyrazole-3-amine scaffold extends to a variety of other enzyme families.

Cyclooxygenase-2 (COX-2): The pyrazole ring is a key feature of celecoxib, a well-known selective COX-2 inhibitor. semanticscholar.org

Carbonic Anhydrase (CA): Pyrazole-based benzenesulfonamides have been evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. nih.govmdpi.comnih.gov Certain derivatives showed higher potency than the standard drug acetazolamide. mdpi.com The inhibitory mechanism often involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Meprin α and β: The 3,5-diphenylpyrazole (B73989) scaffold has been identified as a highly potent inhibitor of meprin α, a metalloprotease implicated in various diseases. nih.gov Structure-activity relationship (SAR) studies on pyrazole-based compounds have led to the development of potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. ambeed.com These studies found that introducing acidic moieties could increase activity against meprin β, although this did not always improve selectivity. nih.govambeed.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) signaling pathways, making it a target for type 2 diabetes treatment. A library of 22 pyrazole derivatives was evaluated, with the most potent compounds acting as PTP1B inhibitors through a noncompetitive mechanism. These findings suggest that incorporating additional benzene (B151609) rings into the pyrazole structure enhances the ability to inhibit PTP1B.

DNA Gyrase and Dihydrofolate Reductase (DHFR): Researchers have designed pyrazole derivatives that act as dual inhibitors of DNA gyrase and DHFR, enzymes crucial for bacterial survival. A series of pyrazolo[3,4-d]pyrimidine analogues were also synthesized and found to inhibit human DHFR (hDHFR), with some compounds showing IC₅₀ values significantly lower than the reference drug methotrexate.

Receptor Ligand Binding and Functional Assays (e.g., Adenosine (B11128) Receptors)

Adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs), are important therapeutic targets. The pyrazole scaffold has been incorporated into ligands designed to modulate these receptors. While most known AR agonists are derivatives of purine nucleosides, diverse chemical libraries have yielded antagonists with different structures.

In the development of selective A₃AR agonists, modifications to the C2 position of adenosine have been explored. Notably, the introduction of a 3,4-difluorophenyl ethynyl (B1212043) group at this position on a purine nucleoside resulted in a compound with high affinity for the human A₃AR, with a Kᵢ value of approximately 3 nM. Although this specific finding relates to a purine and not a pyrazole, it highlights the potential role of the 3,4-difluorophenyl moiety in achieving high-affinity receptor binding. The binding of ligands to the A₂A receptor involves key interactions with amino acid residues such as F168, E169, and N253, which form hydrogen bonds and van der Waals interactions with the ligand.

Cellular Pathway Modulation

The biological effects of pyrazole-3-amine derivatives are often the result of their ability to modulate critical cellular signaling pathways involved in inflammation and cell proliferation.

The nuclear factor-κB (NF-κB) signaling pathway is a central mediator of inflammation. nih.gov Several studies have shown that pyrazole derivatives can suppress this pathway.

One study discovered that a novel pyrazole-containing indolizine (B1195054) derivative, compound B4, effectively reduced the NF-κB-mediated production of TNF-α in macrophages stimulated by lipopolysaccharides (LPS). Further investigation revealed that this compound activates peroxisome proliferator-activated receptor-γ (PPAR-γ), which in turn suppresses NF-κB activation. In another study, a pyrazole analog, Compound 6c, was identified as a potent inhibitor of NF-κB transcriptional activity in RAW264.7 cells. nih.gov This compound significantly reduced the levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 and was shown to inhibit the inhibitor kappa B-α (IκB-α) and NF-κB in Western blot analyses. nih.gov Additionally, N-Acetyl-3-aminopyrazoles have been reported to block the noncanonical NF-κB cascade.

A significant body of research has focused on the anticancer properties of pyrazole derivatives, elucidating their ability to halt cell proliferation and induce programmed cell death.

Cell Cycle Arrest: Various pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells. One study found that a pyrazole derivative induced S-phase arrest in MDA-MB-468 triple-negative breast cancer cells. ambeed.com Other pyrazole compounds were found to block the cell cycle at the G2/M phase. semanticscholar.org A novel pyrazole, PTA-1, also demonstrated the ability to induce cell cycle arrest in triple-negative breast cancer cells. For the most active pyrazolo[3,4-d]pyrimidine derivative, compound 10e, flow cytometry analysis showed it arrested the MCF-7 breast cancer cell cycle in the G1/S phase.

Apoptosis Induction: The induction of apoptosis is a primary mechanism for the anticancer activity of pyrazole derivatives. This programmed cell death can be triggered through multiple pathways:

ROS Generation and Caspase Activation: One pyrazole compound provoked apoptosis in MDA-MB-468 cells, which was associated with an increase in reactive oxygen species (ROS) levels and elevated caspase-3 activity. ambeed.com Another novel pyrazole, PTA-1, was also confirmed to induce apoptosis as its primary cell death mechanism, evidenced by the activation of caspase-3/7.

Modulation of Apoptotic Proteins: Studies have shown that pyrazole derivatives can alter the expression of key proteins involved in apoptosis. The pro-apoptotic activity of two pyrazole derivatives, tospyrquin and tosind, was linked to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2, along with enhanced cleavage of caspase-8, caspase-9, and PARP-1. This suggests that both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis are activated.

The data below summarizes the antiproliferative activity of selected pyrazole derivatives in various cancer cell lines.

Table 1: Antiproliferative and Pro-Apoptotic Effects of Pyrazole Derivatives

Antimicrobial Mechanisms of Action (e.g., bacterial enzyme inhibition)

The antimicrobial properties of pyrazole derivatives are often attributed to their ability to interfere with essential bacterial enzymes, thereby disrupting critical cellular processes. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore that can be decorated with various substituents to modulate biological activity. nih.govnih.gov The introduction of halogenated phenyl rings, such as the 3,4-difluorophenyl group, is a common strategy in medicinal chemistry aimed at enhancing the potency and pharmacokinetic properties of drug candidates. eurjchem.com

Research into the antimicrobial mechanisms of pyrazole-containing compounds has identified several key bacterial enzymes as potential targets. These include enzymes involved in DNA replication, cell wall synthesis, and metabolic pathways essential for bacterial survival.

Inhibition of DNA Gyrase and Topoisomerase IV:

A significant body of research suggests that pyrazole derivatives can exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV. acs.org These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, pyrazole compounds can prevent the necessary supercoiling and decatenation of bacterial DNA, ultimately leading to cell death. Molecular docking studies have been employed to predict the binding interactions of pyrazole derivatives within the active sites of these enzymes, providing insights into the structural requirements for potent inhibition. acs.org

Inhibition of Dihydrofolate Reductase (DHFR):

Another proposed mechanism of action for some pyrazole derivatives is the inhibition of dihydrofolate reductase (DHFR). This enzyme plays a vital role in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of DHFR disrupts these processes, leading to a bacteriostatic or bactericidal effect.

Inhibition of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE):

Recent studies have explored the potential of pyrazole-based compounds to inhibit the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.govbiointerfaceresearch.com DapE is a key enzyme in the lysine (B10760008) biosynthesis pathway of most bacteria, a pathway that is absent in humans, making it an attractive target for the development of new antibiotics with selective toxicity. Research has shown that certain pyrazole analogs can act as competitive inhibitors of DapE, with some exhibiting significant inhibitory potency. biointerfaceresearch.com For instance, one study identified a pyrazole analog with an IC50 value of 17.9 ± 8.0 μM against DapE. biointerfaceresearch.com Thermal shift assays have further confirmed the direct binding of these inhibitors to the enzyme. biointerfaceresearch.com

While direct experimental data on the enzyme inhibitory activity of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine is limited in the public domain, the established mechanisms of related pyrazole derivatives provide a strong foundation for its potential mode of action. The presence of the 3-amino group and the difluorophenyl moiety are likely to be key determinants of its biological activity, influencing its binding affinity to various bacterial enzyme targets. Further focused research, including enzymatic assays and cellular studies, is necessary to definitively elucidate the specific antimicrobial mechanisms of this particular compound.

Preclinical Pharmacological Explorations and Target Identification for Substituted Pyrazole 3 Amines

In Vitro Biological Activity Profiling

Antimicrobial Spectrum and Potency

No studies detailing the in vitro antimicrobial activity of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine against various bacterial or fungal strains were identified. While many pyrazole (B372694) derivatives have been investigated for their antimicrobial effects, specific data for this compound is not available.

Antiproliferative Activity in Cancer Cell Lines

There are no published reports on the antiproliferative effects of this compound in any cancer cell lines. The antiproliferative potential of pyrazole-containing compounds is an active area of research, but this specific derivative has not been a subject of such studies.

Anti-inflammatory Response in Cellular Models

No data exists in the public domain regarding the anti-inflammatory properties of this compound in cellular models. Although pyrazole derivatives are known to possess anti-inflammatory activities, the specific effects of the 3,4-difluorophenyl substitution have not been reported.

Antioxidant Capacity Assessments

There are no available studies that have assessed the antioxidant capacity of this compound. While various pyrazole compounds have been evaluated for their antioxidant potential, no such information is available for the requested compound.

Identification and Validation of Molecular Targets

Proteomic Approaches for Target Discovery and Interaction Mapping

No research has been published on the use of proteomic or any other methods to identify the molecular targets of this compound. General proteomic strategies are employed for target deconvolution of small molecules, but these have not been applied to this specific compound.

Genetic and Biochemical Validation of Target Engagement

The validation of a drug's target is a critical step in preclinical development, confirming that the compound interacts with its intended molecular target to elicit a therapeutic effect. This is typically achieved through a combination of biochemical and genetic approaches. For the pyrazole class of compounds, which are often investigated as kinase inhibitors, these validation methods are well-established. mdpi.comnih.gov

Biochemical Validation:

Biochemical assays are fundamental in confirming the direct interaction between a compound and its target protein. For pyrazole derivatives identified as kinase inhibitors, these assays often involve measuring the inhibition of enzyme activity. For instance, acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors. nih.gov The validation of their covalent mechanism of action was achieved through a mass-shift assay, which demonstrated that the acyl moiety of the inhibitor was transferred to the catalytic Ser195 of thrombin. nih.gov

In the context of kinase inhibition, time-resolved fluorescence energy transfer (TR-FRET) assays are commonly used to determine the binding affinity (Kd) and residence time of the inhibitor on the target kinase. acs.org For example, a study on LATS1/2 kinase inhibitors, which share structural similarities with pyrazole compounds, utilized TR-FRET to quantify target engagement. acs.org

Genetic Validation:

Genetic techniques provide an orthogonal approach to validate a drug's target by manipulating the expression of the target gene in cellular models. Methods such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the target protein. The resulting cellular phenotype can then be compared to the effect of the compound. A strong correlation between the genetic and pharmacological perturbation of the target provides compelling evidence for on-target activity. While specific genetic validation studies for this compound are not documented, the principle is widely applied in the development of kinase inhibitors. nih.gov

| Compound Class/Derivative | Target | Validation Method | Finding |

| Acylated 1H-pyrazol-5-amines | Thrombin | Mass-Shift Assay | Covalent modification of catalytic Ser195 confirmed. nih.gov |

| Pyrazole-based inhibitors | LATS1/2 Kinase | TR-FRET Assay | Determination of binding affinity (Kd) and residence time. acs.org |

| General Kinase Inhibitors | Various Kinases | RNAi/CRISPR | Comparison of phenotypes from genetic knockdown and compound treatment. |

Preclinical In Vivo Efficacy Studies in Model Organisms (e.g., animal models of disease)

Following in vitro characterization and target validation, promising compounds are advanced to in vivo studies to assess their efficacy in living organisms. These studies are crucial for understanding the therapeutic potential of a compound in a complex biological system. The pyrazole scaffold is a common feature in many compounds that have demonstrated in vivo efficacy in various disease models, particularly in oncology. researchgate.netnih.gov

For instance, pyrazole hybrids have shown potent in vivo efficacy against various cancers, working through mechanisms such as apoptosis induction and cell cycle disruption. nih.gov One study on 3,4-diaryl pyrazole derivatives, which are structurally related to the compound of interest, reported significant tumor growth inhibitory activity at low concentrations in an orthotopic murine mammary tumor model. nih.gov

| Compound Class/Derivative | Disease Model | Key In Vivo Finding |

| Pyrazole Hybrids | Cancer | Potent anti-tumor efficacy through multiple mechanisms. nih.gov |

| 3,4-Diaryl Pyrazole Derivatives | Murine Mammary Tumor | Significant inhibition of tumor growth at low doses. nih.gov |

In studies of pyrazole-based kinase inhibitors, efficacy is often linked to the modulation of specific signaling pathways. For example, pyrazole-indole hybrids have demonstrated excellent anticancer activity against various human cancer cell lines, leading to further investigation of their mechanistic action in cellular models, which is a precursor to in vivo efficacy studies. acs.org The in vivo biodistribution of radiolabeled compounds can also be assessed to ensure the compound reaches the target tissue in sufficient concentrations to exert its therapeutic effect.

While specific in vivo efficacy data for this compound is not available, the collective evidence from related pyrazole derivatives underscores the therapeutic potential of this chemical class and highlights the established methodologies for its preclinical evaluation. researchgate.netnih.gov

| Compound Name/Class | Biological System/Model | Efficacy Evaluation Metric |

| Pyrazole-Indole Hybrids | Human Cancer Cell Lines (in vitro) | Cytotoxic activity (IC50 values). acs.org |

| 3,4-Diaryl Pyrazole Derivatives | Orthotopic Murine Mammary Tumor | Tumor growth inhibition. nih.gov |

| Pyrazole Hybrids | Various Cancer Models | Induction of apoptosis, regulation of autophagy, cell cycle disruption. nih.gov |

Advanced Analytical Methodologies for Research on 5 3,4 Difluorophenyl 1h Pyrazol 3 Amine

Chromatographic Purity Assessment and Quantification

Chromatographic methods are the cornerstone for determining the purity and concentration of pharmaceutical compounds. They work by separating the target compound from impurities and matrix components, allowing for precise and accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of pyrazole (B372694) derivatives. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. ijcpa.inresearcher.life This method allows for the separation of the main compound from synthesis-related impurities and degradation products.

The quantification of pyrazole compounds by HPLC is typically achieved using an external standard method with a UV detector. ijcpa.in A calibration curve is constructed by plotting the peak area response against a series of known concentrations of a reference standard. ijcpa.in Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, and linear over a defined concentration range. ijcpa.inresearcher.life For instance, a validated RP-HPLC method for a pyrazoline derivative demonstrated excellent linearity in the concentration range of 50 to 150 µg/mL with a correlation coefficient (r²) of 0.9995. ijcpa.in The precision of such methods is confirmed by low relative standard deviation (RSD) values for repeated measurements, which should typically be below 2%. researchgate.net

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered or contain additives like trifluoroacetic acid (TFA) to improve peak shape. researcher.lifesielc.com The selection of the detection wavelength is optimized based on the UV absorbance spectrum of the target molecule to achieve maximum sensitivity. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Pyrazole Derivative Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researcher.liferesearchgate.net |

| Mobile Phase | Acetonitrile and Water (often with 0.1% TFA) | researcher.life |

| Flow Rate | 0.5 - 1.0 mL/min | ijcpa.inresearcher.life |

| Detection | UV/Photodiode Array (PDA) at optimal wavelength (e.g., 237 nm, 333 nm) | researcher.liferesearchgate.net |

| Linearity Range | e.g., 2.5 - 50 µg/mL | researcher.life |

| Correlation Coefficient (r²) | > 0.999 | researcher.life |

| Limit of Detection (LOD) | e.g., 2.43 µg/mL | researcher.life |

| Limit of Quantification (LOQ) | e.g., 7.38 µg/mL | researcher.life |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the unambiguous identification of synthesized compounds and the characterization of impurities. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. nih.govnih.gov This provides direct evidence of the compound's molecular weight, confirming its identity. nih.gov

For novel compounds like 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition. mdpi.com In research on pyrazole derivatives, LC-MS is routinely used to confirm the molecular weight of the final products. nih.govnih.gov For example, the characterization of a 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivative showed a calculated m/z of 213.0640 for the protonated molecule [M+H]⁺, which closely matched the found value of 213.0665. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic pattern of product ions. mdpi.comnih.gov This fragmentation pattern provides detailed structural information, which is crucial for distinguishing between isomers and identifying unknown impurities. mdpi.com Studies on N-methyl pyrazole isomers have shown that different substitution patterns lead to distinct fragmentation pathways, allowing for their unambiguous identification. mdpi.com

Table 2: Example of LC-MS Data for Pyrazole Compound Characterization

| Compound | Ionization Mode | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | ESI+ | [M+H]⁺ | 213.0640 | 213.0665 | nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | LC/MS | [M+H]⁺ | Confirmatory | Confirmatory | nih.gov |

Spectrophotometric and Spectrofluorometric Assays for Biological Samples

Spectrophotometric and spectrofluorometric assays are fundamental tools for investigating the biological effects of compounds in cellular and biochemical assays.

UV-Visible spectrophotometry is used to determine the concentration of pyrazole derivatives and to study their interactions, such as complex formation with metal ions. bohrium.comresearchgate.net The formation of a complex between a pyrazole-based ligand and a metal ion often results in a shift in the maximum absorbance wavelength (λmax), which can be monitored to determine the stoichiometry and stability of the complex. bohrium.com In a broader context, spectrophotometric methods are the basis for many cell-based assays. For example, the MTT assay, which measures cell viability, relies on a spectrophotometer to read the absorbance of formazan (B1609692) produced by metabolically active cells. nih.gov This type of assay is critical for the initial screening of a compound's cytotoxic or antiproliferative effects. nih.gov

Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry and is particularly useful for measuring low concentrations of analytes in complex biological matrices like urine or serum. nih.gov While direct spectrofluorometric assays for this compound are not specifically documented, the principles can be applied. The intrinsic fluorescence of the pyrazole moiety or its derivatives can be exploited, or fluorescent probes can be used. rsc.org For instance, a sensitive method for determining amino-containing compounds in biological fluids has been developed using terbium-sensitized luminescence, where the analyte forms a fluorescent complex. nih.gov Such an approach could potentially be adapted for the quantification of aminopyrazole compounds and their metabolites in biological samples.

Microfluidic and High-Throughput Screening Techniques for Compound Libraries

The discovery of new lead compounds often requires the evaluation of large numbers of molecules. Microfluidic and high-throughput screening (HTS) techniques have revolutionized this process by enabling rapid, automated, and miniaturized testing.

Microfluidic systems, or "lab-on-a-chip" technologies, allow for the synthesis and analysis of compound libraries using minute quantities of reagents. psu.edubjbms.org These systems use networks of micro-channels to perform reactions in a sequential and automated manner. psu.edu The synthesis of pyrazole libraries has been successfully demonstrated using microfluidic reactors, showcasing the ability to rapidly generate a diverse set of analogues for screening. psu.edunih.gov This approach significantly reduces reaction time and reagent consumption compared to traditional batch synthesis. nih.gov

High-Throughput Screening (HTS) involves the use of robotics and automated data processing to test thousands of compounds against a specific biological target in a short period. chemmethod.com For pyrazole-based libraries, HTS can be used to identify inhibitors of specific enzymes, such as protein kinases, which are important targets in cancer research. chemmethod.com The process often starts with a large library of compounds which are screened at a single concentration. Hits are then subjected to further testing to confirm their activity and determine their potency. Computational methods, such as high-throughput virtual screening (HTVS), are often used as a complementary approach to physically screen large compound databases and prioritize candidates for experimental testing, accelerating the discovery process. chemmethod.com

Table 3: Comparison of Traditional vs. Modern Screening Techniques for Compound Libraries

| Feature | Traditional Screening | High-Throughput & Microfluidic Screening | Reference |

|---|---|---|---|

| Scale | One compound at a time, manual | Thousands to millions of compounds, automated | chemmethod.com |

| Reagent Volume | Milliliters to liters | Nanoliters to microliters | psu.edunih.gov |

| Speed | Slow (days to weeks per compound) | Fast (thousands of assays per day) | chemmethod.comacs.org |

| Application | Limited-scale synthesis and testing | Large-scale library synthesis, lead discovery, reaction optimization | nih.govacs.orgnih.gov |

Future Research Directions and Prospects for Substituted Pyrazole 3 Amines

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency

Future research will focus on the rational design and efficient synthesis of novel analogues of pyrazole-3-amines with superior biological profiles. The goal is to fine-tune the molecular architecture to maximize interactions with the target protein while minimizing off-target effects, thereby enhancing both potency and specificity.

Key synthetic strategies that will continue to be refined include:

Cyclocondensation Reactions: The classical and most utilized method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. longdom.orgmdpi.com Future work will likely explore more complex and novel starting materials to generate greater structural diversity.

Multi-Component Reactions (MCRs): MCRs are highly efficient, allowing the synthesis of complex molecules like pyrazole derivatives in a single step from readily available starting materials. longdom.orgresearchgate.net This approach shortens synthesis pathways and is amenable to creating large libraries of compounds for high-throughput screening. researchgate.net

Catalytic Methods: The use of advanced catalysts, such as nano-ZnO or Indium(III) chloride, offers environmentally friendly and highly efficient routes to substituted pyrazoles, often with high yields and short reaction times. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial for guiding the design of these next-generation analogues. For instance, in the development of kinase inhibitors based on the 3-amino-1H-pyrazole scaffold, small modifications to the pyrazole ring were found to have significant effects on the selectivity of the compounds. nih.gov Research has shown that modifying the substituents on the pyrazole core and any associated phenyl rings can drastically alter the compound's inhibitory activity and selectivity profile. nih.govacs.org

| Synthetic Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Cyclocondensation | Reaction of a 1,3-biselectrophilic compound with hydrazine or its derivatives. | Fundamental, versatile, widely applicable. | mdpi.commdpi.com |

| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form the final product. | High efficiency, reduced waste, rapid library synthesis. | longdom.orgresearchgate.net |

| Catalyst-Mediated Synthesis | Utilizing catalysts like nano-ZnO, InCl3, or copper-based systems to facilitate pyrazole formation. | Mild reaction conditions, high yields, environmental friendliness. | mdpi.comresearchgate.netnih.gov |

| [3+2] Cycloaddition | Reaction of a diazo compound with an alkyne, a common method for forming the pyrazole ring. | Provides access to a wide range of substituted pyrazoles. | mdpi.commdpi.com |

Multi-Targeted Ligand Design Strategies

Complex diseases often involve multiple biological pathways. This has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. nih.gov The pyrazole-3-amine scaffold is an excellent starting point for creating such MTDLs due to its versatile chemistry and proven ability to bind to various protein classes, particularly kinases. nih.govmdpi.com

Future strategies in this area will involve:

Pharmacophore Hybridization: This approach involves combining the pyrazole-3-amine core, responsible for activity at one target, with another distinct pharmacophore known to bind to a second target. nih.gov

Fragment-Based Design: Fragments that bind to different targets can be linked together using the pyrazole structure as a central scaffold.

Privileged Scaffold Optimization: A single pyrazole-based structure can be systematically modified to enhance its affinity for multiple targets. For example, a series of 1H-pyrazole-3-carboxamide derivatives were optimized to show potent dual inhibitory activity against both Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), demonstrating a successful multi-targeted approach. mdpi.com

The design of MTDLs offers the potential for synergistic efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically reducing the time and cost associated with identifying and optimizing new therapeutic candidates. premierscience.comnih.gov For substituted pyrazole-3-amines, these computational tools can be applied across the discovery pipeline.

Key applications include:

Virtual Screening: AI algorithms can screen vast virtual libraries of pyrazole derivatives to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set of compounds for synthesis and testing. premierscience.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures, including novel pyrazole-3-amine analogues, that are optimized for desired properties such as high potency and target specificity. nih.gov

ADMET Prediction: AI can model and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to identify candidates with more favorable profiles for further development. medium.com

Structure and Interaction Prediction: Tools like AlphaFold can predict the 3D structure of target proteins, which is essential for structure-based drug design and understanding how a ligand like 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine might interact with its binding site. nih.gov

| AI/ML Application | Function in Pyrazole-3-Amine Discovery | Potential Impact | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening | Predicts biological activity and target interactions for large virtual libraries of pyrazole analogues. | Accelerates identification of hit compounds; reduces experimental costs. | premierscience.com |

| De Novo Design | Generates novel pyrazole-based molecular structures with optimized properties using deep learning. | Expands chemical space beyond known compounds; designs for potency and novelty. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Builds predictive models that correlate chemical structures of pyrazole derivatives with their biological activities. | Guides the rational design of more potent analogues. | nih.gov |

| ADMET Prediction | Predicts pharmacokinetic and physicochemical properties of new pyrazole compounds in silico. | Early deselection of compounds with poor drug-like properties. | medium.com |

Exploration of Novel Biological Targets and Mechanisms

While substituted pyrazoles are well-known as inhibitors of certain classes of enzymes like kinases, a significant area of future research lies in identifying novel biological targets and elucidating new mechanisms of action. nih.govmdpi.com The vast chemical diversity achievable with the pyrazole-3-amine scaffold suggests its potential to interact with a wide array of proteins that have not yet been explored.

Future research directions include:

Targeting the "Dark Kinome": A large portion of the human kinome remains understudied. Pyrazole-based libraries can be screened against these less-explored kinases to identify new therapeutic opportunities. For example, inhibitors based on a 3-amino-1H-pyrazole core were successfully developed to target the understudied PCTAIRE family of kinases, demonstrating the potential of this scaffold to illuminate new areas of biology. nih.gov

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing compounds for their ability to produce a desired effect in a cellular or organismal model. This can uncover unexpected activities and lead to the identification of entirely new targets and pathways modulated by pyrazole-3-amines.

Chemoproteomics: This technology can be used to identify the direct protein targets of a compound within a complex biological sample, providing an unbiased method for discovering novel interactions and potential off-targets.

The broad spectrum of reported biological activities for pyrazole derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—suggests that this scaffold interacts with a multitude of biological targets, many of which remain to be discovered. nih.govnih.gov

Development of Advanced Delivery Systems for Research Applications (non-clinical)

The translation of a promising compound from a laboratory curiosity to a useful research tool often hinges on its physicochemical properties, such as solubility and stability. Many heterocyclic compounds, despite high potency, suffer from poor aqueous solubility, which can complicate their use in in vitro assays and non-clinical in vivo models. The development of advanced delivery systems is a key future direction to overcome these limitations for research applications.

While specific delivery systems for this compound are not widely documented, future research could explore the following non-clinical strategies:

Nanoparticle Formulations: Encapsulating pyrazole-3-amine derivatives within nanoparticles (e.g., polymeric nanoparticles or lipid-based nanoparticles) can enhance their solubility, protect them from degradation, and facilitate their delivery to cells in culture or in animal models for research purposes.

Prodrug Approaches: The amine or pyrazole nitrogen atoms could be chemically modified to create a prodrug, a bioreversible derivative that is inactive but is converted to the active parent compound in situ. This can improve properties like membrane permeability for cell-based assays.